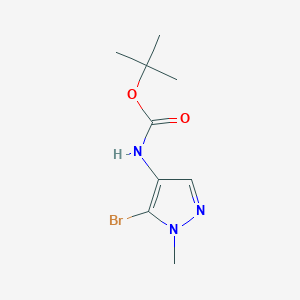

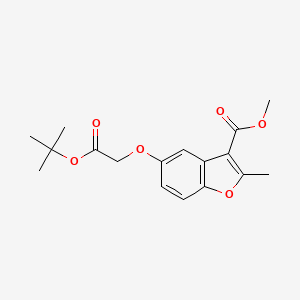

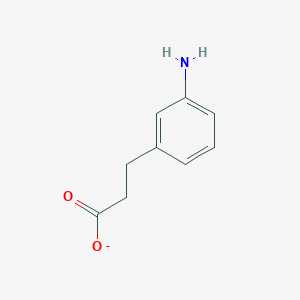

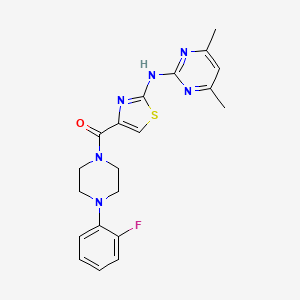

![molecular formula C13H7ClF3NO4 B2654624 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol CAS No. 309727-46-6](/img/structure/B2654624.png)

3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

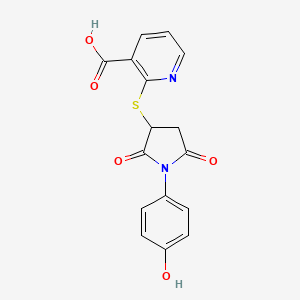

“3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol” is a chemical compound that belongs to the technical field of chemical synthesis . It is used widely in synthetic fields such as weedicide acifluorfen, fluoroglycofenethyl, fomesafens as midbody .

Synthesis Analysis

The synthesis of “this compound” involves a phase transfer catalytic preparation technology . A crown-ether phase transfer catalyst is used to promote the chemical reaction, and chemical equilibrium is promoted by timely removing water generated in a system by toluene in the expected direction . The preparation method includes performing salt-forming reaction in a crown-ether catalyst and a dimethylsulfoxide/toluene mixed solvent, then performing etherification with 3, 4-dichlorobenzotrifluoride at 130-175 DEG C, and finally performing acidification to the etherate to obtain the compound .Molecular Structure Analysis

The molecular formula of “this compound” is C14H8ClF3O3 . The molecular weight is 316.66 .Chemical Reactions Analysis

The nitration of “this compound” is a fast, highly exothermic reaction . The reaction can be carried out under a homogeneous condition in a continuous-flow microreactor system . The homogeneous nitration can completely eliminate mass transfer resistance between phases, and accurately control reaction temperature and residence time in the continuous-flow microreactor system .Physical and Chemical Properties Analysis

The density of “this compound” is 1.452g/cm3 . The boiling point is 374ºC at 760mmHg .Aplicaciones Científicas De Investigación

Synthesis and Electronic Absorption Studies

In a study by Burat et al. (2012), novel (trifluoromethyl)phenoxy-substituted phthalocyanines were synthesized, including compounds with structural similarities to 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol. These compounds displayed high solubility in various solvents and were characterized using several spectroscopic methods, including NMR, UV-Vis, FT-IR, and mass spectrometry.

Gas-Phase Reactions and Environmental Impact

Bolzacchini et al. (2001) investigated the gas-phase reaction of phenol with NO3 radicals, leading to the formation of nitrophenols, including compounds similar to this compound. This study, published in Environmental Science & Technology, contributes to understanding the environmental impact and behavior of such compounds Bolzacchini et al. (2001).

Photocatalytic Degradation Studies

Priya and Madras (2006) conducted a study on the photocatalytic degradation of phenols with multiple substituent groups. They investigated the degradation of various phenols, including chloro and nitrophenols, using a combustion-synthesized catalyst. This research is relevant for understanding the degradation pathways and kinetics of compounds like this compound Priya & Madras (2006).

Adsorption and Removal from Aqueous Solutions

Mehrizad and Gharbani (2014) explored the adsorption properties of graphene for the removal of chloro-2-nitrophenol (similar in structure to the compound ) from aqueous solutions. This study provides insights into the potential environmental remediation applications of graphene for removing such compounds Mehrizad & Gharbani (2014).

Chromogenic Diazirine Research

Hatanaka et al. (1989) synthesized derivatives of [[2-Nitro-4-[3-(trifluoromethyl)-3 H -diazirin-3-yl]]phenoxy]acetic acid, related to this compound. Their research in Bioorganic Chemistry focused on developing a spectrophotometric approach for photoaffinity labeling, indicating potential applications in biochemical and medical research Hatanaka et al. (1989).

Direcciones Futuras

The future directions for “3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol” could involve further exploration of its potential applications in various fields, given its wide use in synthetic fields such as weedicide acifluorfen, fluoroglycofenethyl, fomesafens as midbody . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .

Propiedades

IUPAC Name |

3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF3NO4/c14-9-5-7(13(15,16)17)1-4-11(9)22-12-6-8(19)2-3-10(12)18(20)21/h1-6,19H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDFDHPBOBHNMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=C(C=CC(=C2)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2654550.png)

![N-(4-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2654552.png)

![1-(4-benzylpiperidin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol hydrochloride](/img/structure/B2654554.png)

![N-(2-methoxy-2-phenylbutyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2654558.png)

![N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide](/img/structure/B2654564.png)